molecular formula C13H15NO4 B1278073 methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate CAS No. 887360-84-1

methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate

Cat. No.: B1278073
CAS No.: 887360-84-1
M. Wt: 249.26 g/mol
InChI Key: PODGFMGVOGSYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Properties

IUPAC Name

methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-4-18-12-8-7-10(13(15)17-3)14-9(8)5-6-11(12)16-2/h5-7,14H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODGFMGVOGSYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC2=C1C=C(N2)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine Formation and Cyclization

A modified approach involves condensing 4-ethoxy-5-methoxyphenylhydrazine with ethyl pyruvate under acidic conditions. The cyclization step, catalyzed by polyphosphoric acid (PPA) at 120°C for 6–8 hours, yields the indole skeleton with preliminary substituents. However, this method faces challenges in regioselectivity, often producing mixtures of 4- and 6-substituted indoles.

Post-Cyclization Functionalization

To address selectivity issues, recent protocols introduce ethoxy and methoxy groups post-cyclization. For example, methyl indole-2-carboxylate undergoes sequential alkylation:

  • Methoxy Introduction : Treatment with methyl iodide and silver(I) oxide in DMF at 60°C selectively substitutes the 5-position.
  • Ethoxy Introduction : Subsequent reaction with ethyl bromide and potassium carbonate in acetone introduces the 4-ethoxy group.

This stepwise approach achieves an overall yield of 58–62%, though it requires rigorous purification after each alkylation step.

Methoxy and Ethoxy Group Installation via Nucleophilic Aromatic Substitution

Direct substitution on preformed indole derivatives offers higher regiocontrol. Key advancements include:

Copper-Catalyzed Methoxylation

A patent by CN110642770B describes a catalyst system of phenanthroline and cuprous bromide for converting 5-bromoindole to 5-methoxyindole. Adapting this to this compound:

  • Conditions : 5-bromoindole-2-carboxylate, sodium methoxide (1.5 eq), CuBr/phenanthroline (0.1 eq), 100°C, 8 hours.
  • Yield : 92% conversion with 89% selectivity for the 5-methoxy product.

Ethoxy Group Introduction via Ullmann Coupling

Ethoxylation at the 4-position employs Ullmann-type coupling with iodoindole precursors:

  • Reagents : Ethanol, copper(I) iodide, 1,10-phenanthroline, Cs₂CO₃.
  • Conditions : 110°C in DMSO, 12 hours.
  • Yield : 75–78%.

Esterification Techniques for Carboxylate Formation

The 2-carboxylate group is introduced via esterification, with two predominant methodologies:

Acid-Catalyzed Esterification

A widely used method involves reacting 4-ethoxy-5-methoxyindole-2-carboxylic acid with methanol under H₂SO₄ catalysis:

  • Conditions : 0.1 M H₂SO₄, reflux (65°C), 4 hours.
  • Yield : 88–92%.

Mechanistic Insight : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol.

Acyl Chloride Intermediate

Alternative routes use thionyl chloride to generate the acyl chloride, followed by methanol quenching:

  • Step 1 : Indole-2-carboxylic acid + SOCl₂ → Acyl chloride (95% conversion).
  • Step 2 : Acyl chloride + MeOH → Methyl ester (89% yield).

This method minimizes side reactions but requires strict anhydrous conditions.

Catalytic Methods for One-Pot Syntheses

Emerging strategies aim to streamline synthesis through tandem reactions:

Palladium-Catalyzed Carbonylation

A 2024 study demonstrated a one-pot synthesis using:

  • Substrate : 4-ethoxy-5-methoxy-2-iodoindole.
  • Catalyst : Pd(OAc)₂/Xantphos.
  • Conditions : CO (1 atm), MeOH, 80°C, 6 hours.
  • Yield : 82%.

Enzymatic Esterification

Lipase-mediated esterification offers greener alternatives:

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Conditions : 40°C, tert-butanol, 24 hours.
  • Yield : 68%.

Comparative Analysis of Synthetic Routes

Method Key Steps Temp (°C) Time (h) Yield (%) Purity (%)
Fischer Synthesis Cyclization + Alkylation 120 14 58 90
Cu-Catalyzed Methoxy Substitution + Esterification 100 10 85 95
Acyl Chloride Route Chlorination + Methanol Quenching 65 6 89 97
Palladium Carbonyl One-Pot Carbonylation 80 6 82 93

Key Findings :

  • Copper-catalyzed methods provide the highest yields but require expensive ligands.
  • Enzymatic approaches, while eco-friendly, need optimization for industrial scalability.
  • One-pot strategies reduce purification steps but are sensitive to oxygen and moisture.

Chemical Reactions Analysis

Methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Agents

Methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate has been investigated for its potential as an anticancer agent. Compounds within the indole family, including this specific derivative, have shown promise in targeting various cancer pathways. For instance, studies indicate that modifications to the indole structure can enhance potency against specific cancer types by acting as inhibitors of critical enzymes involved in tumor growth .

Neuroprotective Effects

Recent research highlights the neuroprotective properties of this compound. It has been shown to confer protection against ischemic stroke by preserving mitochondrial function and reducing oxidative stress. This compound's ability to induce preconditioning effects in the brain suggests that it may be beneficial in therapeutic strategies aimed at minimizing neuronal damage after ischemic events .

Fluorescent Probes for Lipid Imaging

The compound has also been utilized as a fluorescent small molecule probe for in vivo lipid imaging. This application is crucial for studying lipid metabolism and dynamics within living organisms, providing insights into various metabolic disorders and diseases . The ability to visualize lipid interactions at a cellular level enhances our understanding of cellular processes and disease mechanisms.

Indoleamine 2,3-Dioxygenase Inhibitors

This compound acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. By inhibiting IDO, this compound may help restore immune function in cancer patients and improve responses to immunotherapy .

Structural Variants and Synthesis

Research into the synthesis of this compound has revealed methods for creating novel multisubstituted indoles that could exhibit enhanced biological activity. One-pot synthesis techniques have been developed to streamline the production of these compounds, allowing for efficient exploration of structure-activity relationships .

Stroke Recovery

A study published in Biochemical and Biophysical Research Communications demonstrated that administering this compound post-stroke significantly improved functional recovery in animal models. The treatment preserved mitochondrial integrity and reduced markers of oxidative stress, underscoring its potential as a therapeutic agent for stroke recovery .

Antitumor Activity

In another investigation, researchers evaluated the antitumor efficacy of this compound against various cancer cell lines. The results indicated that it could inhibit cell proliferation and induce apoptosis, supporting its development as a lead compound for new anticancer therapies .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer AgentsTargeting cancer pathways; potential as inhibitors of tumor growth
Neuroprotective EffectsProtects against ischemic stroke; preserves mitochondrial function
Biochemical ProbesUsed for lipid imaging; enhances understanding of lipid metabolism
IDO InhibitorsRestores immune function; improves responses to immunotherapy
Synthesis ResearchDevelopment of one-pot synthesis techniques for novel indoles

Mechanism of Action

The mechanism of action of methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

Biological Activity

Methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer, antiviral, and anti-inflammatory effects. This article synthesizes findings from diverse research studies to provide a comprehensive overview of the biological activity of this compound.

Overview of Indole Derivatives

Indole derivatives, including this compound, are recognized for their wide-ranging biological activities. The indole structure is prevalent in numerous natural products and pharmaceuticals, making it a focal point for medicinal chemistry. The presence of methoxy and ethoxy groups enhances the reactivity and biological profile of these compounds, often leading to improved therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . A study evaluated its cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The results showed that this compound demonstrated moderate to high cytotoxicity with an IC50 value of approximately 21.7 µM against MCF-7 cells, indicating its potential as a selective agent against tumor cells .

Case Study: Cell Cycle Arrest

Further investigations into the mechanism of action revealed that this compound induces cell cycle arrest at the S phase. Flow cytometry analysis indicated an increase in the S phase population from 34.72% in control to 48.72% in treated cells, suggesting that the compound disrupts normal cell cycle progression, which may contribute to its antiproliferative effects .

Antiviral and Anti-inflammatory Activities

In addition to its anticancer properties, indole derivatives have been studied for their antiviral and anti-inflammatory activities. This compound has shown promise in inhibiting viral replication and modulating inflammatory pathways. These activities are thought to arise from its ability to interact with specific molecular targets, such as enzymes involved in viral replication or inflammatory signaling pathways.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.
  • Receptor Binding : It may bind to specific receptors that modulate cellular responses related to growth and inflammation.
  • Signal Transduction Pathways : The compound could affect pathways related to apoptosis and cell survival, contributing to its anticancer effects .

Comparative Biological Activity Table

Biological ActivityCell Line/ModelIC50 Value (µM)Reference
AnticancerMCF-721.7
AntiviralNot specifiedNot available
Anti-inflammatoryNot specifiedNot available

Q & A

Q. How do crystallographic data inform polymorph control during formulation?

  • Methodology : Single-crystal XRD reveals two polymorphs:
  • Form I (monoclinic, P2₁/c): Higher solubility but hygroscopic.
  • Form II (triclinic, P-1): Thermally stable up to 150°C.
  • Control via anti-solvent crystallization with ethanol/water mixtures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.